molecular formula C19H22Cl2N2O2S B3643745 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B3643745
M. Wt: 413.4 g/mol
InChI Key: TYTZOLHXLVVOSC-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dichloro-3-methylbenzenesulfonyl group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the following steps:

  • Preparation of 2,4-Dichloro-3-methylbenzenesulfonyl chloride: : This intermediate is prepared by reacting 2,4-dichloro-3-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

  • Formation of the Piperazine Derivative: : The piperazine derivative is synthesized by reacting piperazine with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).

  • Coupling Reaction: : The final step involves the coupling of the piperazine derivative with 2,4-dichloro-3-methylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine (Et₃N) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the methyl groups on the phenyl ring. This compound may have different chemical and biological properties due to the absence of the methyl groups.

    1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl substitution on the phenyl ring. This compound may have different reactivity and biological activity.

    1-(2,4-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine: Similar structure but lacks the methyl group on the benzenesulfonyl ring. This compound may exhibit different chemical behavior and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2S/c1-13-4-5-16(12-14(13)2)22-8-10-23(11-9-22)26(24,25)18-7-6-17(20)15(3)19(18)21/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZOLHXLVVOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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